2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate
Description
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c26-20-7-2-1-4-16(20)25(31)33-15-12-28-23(29)18-6-3-5-17-21(27-10-13-32-14-11-27)9-8-19(22(17)18)24(28)30/h1-9H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHYYLHZDGFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The compound can form larger molecules through condensation with other reactants.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is noted for its potential pharmacological properties. Research indicates that derivatives of isoquinoline structures exhibit significant biological activities, including anticancer and antimicrobial effects. The morpholino group enhances solubility and bioavailability, making it a candidate for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoquinoline derivatives. It was found that compounds similar to 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate showed cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new cancer therapies .
Synthesis of Novel Compounds
This compound serves as an intermediate in synthesizing other complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Data Table: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| Acenaphthenequinone | Condensation | Schiff base |
| Schiff base | Reduction (NaBH4) | 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl ester |
Materials Science
The compound's unique chemical structure lends itself to applications in materials science, particularly in the development of organic semiconductors and photonic devices.
Case Study : Research has shown that incorporating isoquinoline derivatives into polymer matrices can enhance the electrical conductivity and photostability of the resulting materials . This is particularly relevant for developing advanced electronic devices.
Mechanism of Action
The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3-dione
- 2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
- Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes
Uniqueness
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate is unique due to its specific structural features, including the presence of a morpholino group and a bromobenzoate moiety
Biological Activity
The compound 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate (CAS Number: 361159-11-7) is a synthetic derivative that belongs to the family of isoquinoline-based compounds. Its structure incorporates a morpholino group and a dioxo moiety, which are known for their biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C25H21BrN2O5
- Molecular Weight : 509.35 g/mol
- CAS Number : 361159-11-7
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available isoquinoline derivatives. The introduction of the morpholino and dioxo groups is crucial for enhancing the biological activity of the final product. Various methods such as condensation reactions and cyclization techniques are employed to achieve the desired structure.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the dioxo structure have shown efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | 625 µg/mL |
| Example B | Pseudomonas aeruginosa | 1250 µg/mL |
| Example C | Candida albicans | Significant antifungal activity |
The compound in focus is hypothesized to possess similar activity due to its structural characteristics. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Potential
Isoquinoline derivatives have been extensively studied for their anticancer properties. The presence of the morpholino group can enhance cellular uptake and improve selectivity towards cancer cells. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
The proposed mechanism of action involves:
- Inhibition of DNA synthesis : The dioxo groups may interact with DNA or enzymes involved in DNA replication.
- Disruption of cellular membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of isoquinoline derivatives against common pathogens. The results indicated that compounds similar to our focus compound exhibited potent antibacterial activity, particularly against S. aureus and C. albicans .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. Results showed that certain derivatives led to significant reductions in cell viability, indicating promising anticancer properties .
Q & A
Q. What are the standard synthetic routes for preparing 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from 4-bromo-1,8-naphthalic anhydride or derivatives. A common approach involves condensation with amines (e.g., morpholine) to form the benzo[de]isoquinoline core, followed by esterification with 2-bromobenzoic acid derivatives. Key intermediates are purified via column chromatography (e.g., chloroform/methanol gradients) and characterized using IR spectroscopy (C=O stretching at ~1700 cm⁻¹), -/-NMR (e.g., morpholine protons at δ 3.6–3.8 ppm), and elemental analysis .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Critical techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-Br stretches (~550 cm⁻¹).
- -NMR : Confirms substitution patterns (e.g., morpholine protons, bromobenzoate aromatic signals).
- -NMR : Validates carbonyl carbons (~165–170 ppm) and quaternary carbons.
- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., m/z 509.3 for [M+H]⁺) .
Q. What are the primary research applications of this compound in academic studies?
- Methodological Answer :
- Fluorescent Probes : The naphthalimide core enables pH-sensitive fluorescence (e.g., pKa ~4.5–9.3 for cellular imaging), validated via titration and DFT calculations .
- Antiscalant Studies : Functionalized derivatives (e.g., ADMP-F) inhibit CaCO/CaSO scaling by binding to nanoparticles, monitored via fluorescence quenching .
- Polymer Functionalization : Acts as a monomer in polynorbornenes for optoelectronic materials, with polymerization confirmed by -NMR and GPC .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Methodological Answer :
- Solvent Selection : Use ethanol or THF for condensation to minimize side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to resolve bromobenzoate isomers. Contradictory yields (50–90%) in literature suggest sensitivity to reaction time and stoichiometry .
Q. How do structural modifications (e.g., phosphonate or triazole groups) impact the compound’s biological or material properties?
- Methodological Answer :
- Phosphonate Derivatives : Enhance metal-binding capacity (e.g., for antiscalants) but reduce fluorescence quantum yield due to electron-withdrawing effects. Validate via -NMR and UV-vis spectroscopy .
- Triazole Functionalization : Click chemistry introduces heterocycles for antimicrobial activity. Assess via MIC assays against Gram-positive bacteria (e.g., S. aureus) .
Q. What experimental strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Dynamic NMR : Resolves rotational isomers of the morpholine ring (e.g., variable-temperature -NMR at 298–343 K).
- X-ray Crystallography : Provides definitive conformation data for crystalline derivatives.
- Cross-Validation : Compare with analogous compounds (e.g., 6-nitro or 6-bromo derivatives) to assign ambiguous peaks .
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Fluorescence Quenching : Monitor binding to BSA or DNA via Stern-Volmer plots (λ = 350 nm, λ = 450 nm).
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1BNA for DNA) to predict binding modes.
- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa) with MTT assays, correlating activity with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
